Cyclopenten-1-yl(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone
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Overview
Description
Cyclopenten-1-yl(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a spirocyclic scaffold, which is known for its combination of flexibility and limited degrees of freedom, making it a promising candidate for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenten-1-yl(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Cyclopenten-1-yl(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Cyclopenten-1-yl(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its antituberculosis activity and potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopenten-1-yl(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria. This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane derivatives: These compounds share the spirocyclic scaffold and exhibit similar biological activities.
Spirocyclic inhibitors of soluble epoxide hydrolase: These compounds also contain spirocyclic structures and are investigated for their potential therapeutic applications.
Uniqueness
Cyclopenten-1-yl(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone stands out due to its specific structural features and the ability to inhibit the MmpL3 protein, making it a promising candidate for the development of new antituberculosis drugs .
Properties
IUPAC Name |
cyclopenten-1-yl(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c17-14(13-6-2-3-7-13)16-10-11-18-15(12-16)8-4-1-5-9-15/h6H,1-5,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDWBDBRRXJZGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CCO2)C(=O)C3=CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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